Hydroxy Dehydro Nifedipine Lactone

Beschreibung

BenchChem offers high-quality Hydroxy Dehydro Nifedipine Lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy Dehydro Nifedipine Lactone including the price, delivery time, and more detailed information at info@benchchem.com.

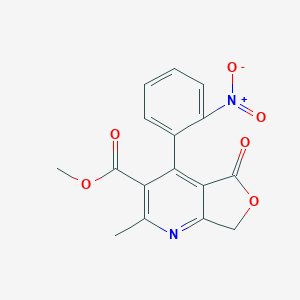

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHFIISQXLFKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544728 | |

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34785-00-7 | |

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Hydroxy Dehydro Nifedipine Lactone

CAS: 34785-00-7 Chemical Name: Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate Synonyms: Dehydronifedipine lactone; Nifedipine metabolite M-2[1][2]

Executive Summary

Hydroxy Dehydro Nifedipine Lactone is a critical oxidative metabolite of the calcium channel blocker Nifedipine. It serves as a primary reference standard for impurity profiling (Impurity B related substances) and pharmacokinetic studies involving CYP3A4 metabolism. This guide details a robust, three-stage synthetic pathway designed for high purity (>98%) production suitable for analytical standard generation. The protocol emphasizes the transformation of the dihydropyridine core into the furo[3,4-b]pyridine system via oxidative aromatization and regioselective lactonization.

Retrosynthetic Analysis

The synthesis is designed by disconnecting the lactone ring to reveal the precursor, Dehydronifedipine . The strategy relies on the differing reactivities of the methyl groups on the pyridine ring following aromatization.

-

Disconnection: C-O bond of the lactone.

-

Precursor: 2-Hydroxymethyl-dehydronifedipine (formed via bromination/hydrolysis of Dehydronifedipine).

-

Starting Material: Nifedipine (commercial API).[4]

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway transforming Nifedipine to its Lactone metabolite via aromatization and intramolecular cyclization.

Detailed Experimental Protocol

Phase 1: Oxidative Aromatization (Synthesis of Dehydronifedipine)

Objective: Convert the 1,4-dihydropyridine ring of Nifedipine to the aromatic pyridine ring. Reaction Type: Oxidation.

-

Setup: Charge a round-bottom flask with Nifedipine (10.0 g, 28.9 mmol) and Glacial Acetic Acid (100 mL).

-

Reagent Addition: Add Ammonium Cerium(IV) Nitrate (CAN) (32.0 g, 58.0 mmol) or heat with HNO3 (mild conditions preferred to avoid nitration of the ring). Alternatively, reflux with MnO2 in dichloromethane for a milder approach.

-

Preferred Route: Refluxing with mild oxidant to prevent side-chain oxidation at this stage.

-

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The fluorescent yellow spot of Nifedipine will disappear, replaced by a UV-active (non-fluorescent) spot of Dehydronifedipine.

-

Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Methanol.

Phase 2 & 3: Functionalization and Lactonization

Objective: Regioselective bromination of the C-2/C-6 methyl group followed by spontaneous or base-catalyzed cyclization to the lactone.

-

Setup: Dissolve Dehydronifedipine (5.0 g, 14.5 mmol) in anhydrous Carbon Tetrachloride (CCl4) or Benzene (50 mL). Note: Benzotrifluoride is a greener alternative.

-

Activation: Add N-Bromosuccinimide (NBS) (2.8 g, 15.7 mmol) and a catalytic amount of AIBN (Azobisisobutyronitrile) (0.1 g).

-

Radical Reaction: Reflux the mixture under an inert atmosphere (Nitrogen) for 2-4 hours. Illuminate with a tungsten lamp to initiate the radical reaction if necessary.

-

Cyclization (In-situ): The bromomethyl intermediate is unstable. Upon cooling and addition of water or weak aqueous acid (e.g., 50% acetic acid), the bromide is hydrolyzed to the hydroxymethyl group.

-

Lactonization: Heat the crude hydroxymethyl intermediate in Toluene with a catalytic amount of p-Toluenesulfonic acid (pTSA) . The hydroxyl group attacks the adjacent methyl ester carbonyl, releasing methanol and closing the lactone ring (furo-pyridine formation).

-

Workup: Evaporate the solvent. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO3 (to remove pTSA) and brine.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: Chloroform/Methanol (98:2 to 95:5).

-

Target: The lactone typically elutes after the unreacted dehydronifedipine.

-

Quantitative Data Summary

| Parameter | Phase 1 (Oxidation) | Phase 2/3 (Lactonization) |

| Reagents | Nifedipine, CAN/MnO2 | Dehydronifedipine, NBS, pTSA |

| Solvent | Acetic Acid / DCM | CCl4 / Toluene |

| Temperature | 25°C - Reflux | Reflux (80-110°C) |

| Time | 1 - 2 Hours | 4 - 6 Hours |

| Yield | 90 - 95% | 45 - 60% |

| Appearance | Pale Yellow Solid | Off-white / Light Yellow Solid |

Analytical Characterization & Validation

To ensure the synthesized material meets reference standard quality (E-E-A-T Principle: Trustworthiness), validate using the following parameters.

Spectroscopic Profile[6]

-

1H NMR (CDCl3, 400 MHz):

-

Look for the disappearance of one methyl singlet (approx 2.6 ppm).

-

Appearance of a methylene singlet (approx 5.2 - 5.5 ppm) corresponding to the lactone -CH2-O- ring protons.

-

Aromatic protons of the nitrophenyl ring remain distinct (7.5 - 8.2 ppm).

-

-

IR Spectroscopy:

-

Lactone C=O: Sharp band at ~1780 cm⁻¹ (distinct from the ester C=O at ~1720 cm⁻¹).

-

Absence of NH stretch (confirming aromatization).

-

-

Mass Spectrometry (LC-MS):

-

Molecular Ion: [M+H]+ = 329.08 m/z.

-

Fragment: Loss of NO2 or CO2 typical.

-

Workflow Diagram (Graphviz)

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target lactone.

References

-

Axios Research. (n.d.). Hydroxy Dehydro Nifedipine Lactone - CAS 34785-00-7.[1][2][3][4] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13599652, Hydroxy Dehydro Nifedipine Lactone. PubChem. Retrieved from [Link]

- Scherling, D., et al. (1991). Biotransformation of Nifedipine in Rat and Dog. Arzneimittelforschung.

Sources

- 1. Hydroxy Dehydro Nifedipine Lactone | C16H12N2O6 | CID 13599652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxy Dehydro Nifedipine Lactone | 34785-00-7 [chemicalbook.com]

- 3. Hydroxy Dehydro Nifedipine Lactone | LGC Standards [lgcstandards.com]

- 4. Hydroxy Dehydro Nifedipine Lactone - CAS - 34785-00-7 | Axios Research [axios-research.com]

- 5. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103204814A - Preparation method of nifedipine as well as impurity separating method and application of nifedipine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

"Hydroxy Dehydro Nifedipine Lactone discovery and history"

The following technical guide provides an in-depth analysis of Hydroxy Dehydro Nifedipine Lactone , detailing its discovery, chemical identity, and significance in the pharmacokinetics of calcium channel blockers.

Discovery, Structural Elucidation, and Analytical Significance

Executive Summary

Hydroxy Dehydro Nifedipine Lactone (often referred to as Metabolite III or Dehydronifedipinolactone ) is a pivotal reference marker in the stability and metabolic profiling of Nifedipine. Chemically defined as 2-hydroxymethyl-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid lactone, it represents a cyclized derivative of the primary pyridine metabolite.

Historically, this molecule played a central role in the "metabolite vs. artifact" debate during the 1970s and 1980s. While initially detected as a major peak in Gas-Liquid Chromatography (GLC) assays, subsequent research revealed its formation is often driven by the analytical conditions (acidic extraction or thermal stress) acting upon the open-ring hydroxy-acid metabolite (M-II ). Today, it serves as a critical Quality Control (QC) standard for impurity profiling in Nifedipine API manufacturing and stability testing.

Historical Context & Discovery

The discovery of Hydroxy Dehydro Nifedipine Lactone is inextricably linked to the early pharmacokinetic characterization of Nifedipine (Adalat®) by Bayer AG in the early 1970s.

The Bayer Era (1972–1975)

Initial metabolic studies by Schlossmann, Medenwald, and Rosenkranz (1972, 1975) established that Nifedipine undergoes extensive first-pass metabolism. They identified that the dihydropyridine ring is rapidly oxidized to a pyridine analog (Dehydronifedipine), rendering the molecule pharmacologically inactive. However, the complexity of the metabolic pathway required more advanced separation techniques than were available at the time.

The Kondo Identification (1980)

The definitive structural elucidation occurred in 1980 , when Kondo et al. published their landmark study in the Chemical & Pharmaceutical Bulletin.[1] Using Gas Chromatography (GC) and Mass Spectrometry (MS), they isolated specific metabolites from human and dog urine.

-

Observation: They observed a distinct peak corresponding to a lactone structure.

-

Deduction: They proposed that the methyl group at the C-2 position undergoes hydroxylation, followed by an intramolecular cyclization with the adjacent C-3 methoxycarbonyl group.

-

Significance: This study provided the first rigorous chemical evidence of the lactone, designating it as a key downstream product of Nifedipine metabolism.

The "Artifact" Controversy

In the mid-1980s, researchers such as Snedden et al. (1984) and Raemsch & Sommer (1983) refined the understanding of this molecule. They demonstrated that while the hydroxy-acid metabolite (M-II) is the primary circulating species in plasma, it spontaneously lactonizes under the high temperatures of GC injection ports or acidic extraction environments. Thus, the "Lactone" (M-III) was reclassified largely as an analytical artifact of M-II, though it can exist in trace amounts in vivo.

Chemical Identity & Mechanism of Formation

The formation of the lactone involves a multi-step oxidative pathway mediated primarily by CYP3A4 .

Structural Data

| Property | Detail |

| Common Name | Hydroxy Dehydro Nifedipine Lactone |

| Synonyms | Dehydronifedipinolactone; Metabolite III (M-III); BAY-h 2228 |

| CAS Number | 34785-00-7 |

| Molecular Formula | C₁₆H₁₂N₂O₆ |

| Molecular Weight | 328.28 g/mol |

| Core Structure | Furo[3,4-b]pyridine system |

Reaction Pathway

The transformation follows a logical chemical cascade:

-

Aromatization: Nifedipine (Dihydropyridine) is oxidized to Dehydronifedipine (Pyridine).

-

Hydroxylation: The C-2 methyl group is hydroxylated to form the hydroxymethyl derivative (M-II).

-

Cyclization (Lactonization): The hydroxyl group attacks the carbonyl carbon of the adjacent C-3 ester, releasing methanol and closing the furanone ring to form the Lactone (M-III).

Pathway Visualization

The following diagram illustrates the metabolic and degradation pathway leading to the lactone.

Figure 1: Metabolic and degradative pathway of Nifedipine leading to the formation of the Lactone (M-III).

Analytical Evolution & Detection Protocols

The detection of Hydroxy Dehydro Nifedipine Lactone has evolved from artifact-prone GC methods to precise LC-MS techniques.

Historical Protocol: Gas Chromatography (GC)

-

Method: Extraction of plasma/urine with toluene or ethyl acetate under acidic conditions.

-

Detection: Electron Capture Detection (ECD).[2]

-

Outcome: The high temperature of the GC column (approx. 200°C) forced the dehydration of M-II into the Lactone.

-

Limitation: Could not distinguish between pre-existing Lactone and Lactone formed in situ.

Modern Protocol: HPLC & LC-MS/MS

Modern pharmacopoeial methods (USP/EP) utilize Liquid Chromatography to separate the open acid (M-II) from the Lactone (M-III) without inducing thermal cyclization.

Recommended HPLC Conditions for Impurity Profiling:

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile : Methanol (50:50) |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm (Pyridine ring absorption) |

| Retention Order | M-II (Acid) elutes before M-III (Lactone) due to polarity. |

Synthesis of Reference Standard

For researchers requiring the authentic standard for validation, the synthesis described by Snedden et al. (1984) remains the gold standard.

-

Oxidation: Reaction with Selenium Dioxide (SeO₂) in dioxane/water.

-

Isolation: The resulting hydroxymethyl derivative is refluxed in acidic methanol or treated with traces of p-toluenesulfonic acid to drive the cyclization to the lactone.

-

Purification: Recrystallization from methanol/ether.

-

Validation: Confirmed by ¹H-NMR (loss of one methyl ester singlet, appearance of lactone methylene protons).

References

-

Kondo, S., et al. (1980). "Identification of nifedipine metabolites and their determination by gas chromatography."[1][2][7] Chemical & Pharmaceutical Bulletin, 28(1), 1-7.[1] Link

-

Schlossmann, K., Medenwald, H., & Rosenkranz, H. (1975). "Investigations on the metabolism and protein binding of nifedipine."[7][8] 2nd International Adalat Symposium, Springer-Verlag, 33-39.[7] Link

-

Snedden, W., et al. (1984). "The synthesis of deuterated nifedipine and its primary metabolites."[4] Journal of Labelled Compounds and Radiopharmaceuticals, 21(10), 993-1004. Link

-

Raemsch, K. D., & Sommer, J. (1983). "Pharmacokinetics and metabolism of nifedipine."[7] Hypertension, 5(4 Pt 2), II18-24.[9] Link

-

PubChem. "Hydroxy Dehydro Nifedipine Lactone (Compound)."[9] National Library of Medicine. Link

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxy Dehydro Nifedipine Lactone - CAS - 34785-00-7 | Axios Research [axios-research.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydro Nifedipine (PD039364, UMQHJQGNGLQJPF-UHFFFAOYSA-N) [probes-drugs.org]

- 7. Effect of food ingestion on plasma nidedipine concentration [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxy Dehydro Nifedipine Lactone | C16H12N2O6 | CID 13599652 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Molecular formula C16H12N2O6"

Technical Deep Dive: Actinocin ( )

The Chromophoric Engine of Actinomycin Antibiotics

Executive Summary

The molecular formula

This guide analyzes Actinocin’s structural chemistry, its unique biosynthetic origin via oxidative condensation, and its critical role in DNA intercalation—a mechanism that underpins the treatment of Wilms’ tumor, rhabdomyosarcoma, and gestational trophoblastic neoplasia.

Chemical Identity & Structural Analysis[2]

Actinocin is a planar, tricyclic heteroaromatic system derived from a phenoxazine scaffold. Its deep orange-red color is characteristic of the phenoxazin-3-one chromophore, which is essential for the molecule's ability to intercalate between DNA base pairs.

Table 1: Physicochemical Profile

| Property | Data |

| Common Name | Actinocin |

| IUPAC Name | 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid |

| CAS Registry Number | 524-11-8 |

| Molecular Weight | 328.28 g/mol |

| Core Scaffold | 3H-Phenoxazin-3-one |

| Appearance | Red to orange crystalline solid |

| Solubility | Low in water; soluble in alkaline solutions and polar organic solvents |

| Key Functional Groups | Amino (-NH₂), Quinoid Carbonyl (C=O), Carboxylic Acids (-COOH), Methyls (-CH₃) |

Structural Significance

The Actinocin core possesses a planar geometry that perfectly matches the dimensions of a DNA base pair. The 1,9-dicarboxylic acid positions are the attachment points for the pentapeptide lactone rings in Actinomycin D. These peptide rings are crucial for minor groove binding, but the Actinocin core is the driver of intercalation .

Biosynthesis: The Oxidative Condensation Pathway

The biosynthesis of Actinocin is a masterpiece of natural product chemistry, involving the convergence of two identical precursor molecules. It occurs primarily in Streptomyces species (e.g., S. antibioticus, S. parvulus).

The Pathway Mechanism

-

Precursor Formation: The pathway begins with Tryptophan , which is metabolized via the kynurenine pathway to 3-hydroxy-4-methylanthranilic acid (4-MHA) .[2]

-

Oxidative Condensation: Two molecules of 4-MHA undergo an oxidative coupling reaction.[1] This step is catalyzed by the enzyme phenoxazinone synthase (a copper-dependent oxidase).[2]

-

Dimerization Logic: The reaction forms the tricyclic phenoxazinone ring system, consuming 6 electrons and creating the Actinocin core (

) from two

Figure 1: Biosynthetic pathway of Actinocin via the oxidative dimerization of 4-MHA.[1]

Pharmacology: Mechanism of DNA Intercalation[8][10][11][12]

Actinocin's pharmacological potency lies in its ability to inhibit transcription by stalling RNA Polymerase. This activity is strictly dependent on its structural ability to intercalate into double-stranded DNA (dsDNA).

Molecular Mechanism[3][4][5]

-

Intercalation: The planar tricyclic phenoxazone ring of Actinocin slides between two stacked base pairs of the DNA helix.

-

Sequence Specificity: It shows a strong preference for GpC (Guanine-Cytosine) steps. The 2-amino group of the chromophore forms specific hydrogen bonds with the phosphate backbone or guanine residues.

-

Transcription Blockade: The stable drug-DNA complex acts as a physical roadblock to RNA Polymerase II , preventing the elongation of the RNA chain. This halts protein synthesis and induces apoptosis in rapidly dividing tumor cells.

Critical Insight: While Actinocin (the core) can intercalate, it binds DNA weakly on its own. The pentapeptide lactones (present in Actinomycin D) are required to anchor the complex into the minor groove, increasing the binding constant (

Figure 2: Mechanism of Action showing the intercalation of the Actinocin core blocking RNA Polymerase.

Analytical Characterization

For researchers synthesizing or extracting Actinocin derivatives, analytical validation is key.

-

UV-Vis Spectroscopy:

-

Primary Peak: ~440–445 nm (Visible region).

-

Appearance: This transition is responsible for the compound's intense orange-red color.

-

Secondary Peak: ~240–245 nm (UV region, aromatic

transitions). -

Note: The absorbance is pH-dependent due to the phenolic/amino groups.

-

-

NMR Spectroscopy (

H-NMR in DMSO--

Methyl Groups: Two distinct singlets around

2.0–2.5 ppm (corresponding to the 4-Me and 6-Me). -

Aromatic Protons: Since the core is highly substituted, aromatic signals are sparse but distinct, typically appearing as singlets if the positions are isolated.

-

Exchangeable Protons: Broad singlets for the -NH₂ and -COOH protons (highly dependent on solvent and concentration).

-

Applications in Drug Development[5]

1. Synthetic Analogues

Researchers utilize the Actinocin scaffold to develop "simplified actinomycins." By replacing the complex pentapeptide lactones with simpler cationic side chains (e.g., dimethylaminopropyl groups), scientists aim to retain the intercalation properties while improving solubility and reducing the complex synthetic burden of the peptide rings.

2. Impurity Profiling

In the fermentation of Actinomycin D, free Actinocin or "hemi-actinomycins" (where one peptide chain is missing) can occur as impurities. Monitoring the presence of the

3. Photo-Activated Chemotherapy

The phenoxazone chromophore has photodynamic properties. Recent research explores using Actinocin derivatives as photosensitizers that generate Reactive Oxygen Species (ROS) upon light irradiation, offering a potential dual-mechanism for cancer therapy (intercalation + oxidative stress).

References

-

PubChem. (2025). Actinocin | C16H12N2O6 | CID 96175. National Library of Medicine. [Link]

-

Cruttenden, V. L., et al. (2012). Biosynthesis of the actinomycin chromophore: incorporation of 3-hydroxy-4-methylanthranilic acid. Journal of Bacteriology. [Link]

-

Chen, C., et al. (2012). The structural basis of actinomycin D–binding induces nucleotide flipping. Nucleic Acids Research. [Link]

-

Koba, M., & Konopa, J. (2005). Actinomycin D and its mechanisms of action. Postepy Higieny i Medycyny Doswiadczalnej. [Link]

-

Jiang, H., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus. Marine Drugs. [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. wjahr.com [wjahr.com]

- 4. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 6. Biosynthesis of the actinomycin chromophore: incorporation of 3-hydroxy-4-methylanthranilic acid into actinomycins by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

"Role of CYP3A4 in Hydroxy Dehydro Nifedipine Lactone formation"

Executive Summary

The metabolic clearance of Nifedipine is the "Gold Standard" metric for assessing Cytochrome P450 3A4 (CYP3A4) activity in both in vitro and in vivo systems. While the primary aromatization of Nifedipine to Dehydronifedipine is the most commonly cited pathway, the subsequent formation of Hydroxy Dehydro Nifedipine Lactone represents a critical, sequential oxidation event that further elucidates the catalytic versatility of CYP3A4.

This guide dissects the mechanistic role of CYP3A4 in this two-step oxidative cascade. It moves beyond basic metabolic profiling to explore the enzymology of the pyridine ring formation, the hydroxylation of the C-2/C-6 methyl group, and the subsequent intramolecular cyclization that yields the lactone.

Mechanistic Enzymology: The Sequential Oxidation Pathway

The formation of Hydroxy Dehydro Nifedipine Lactone is not a single-step event; it is the product of a sequential metabolic cascade driven primarily by CYP3A4. Understanding this requires decoupling the pathway into three distinct phases.

Phase I: Aromatization (The "Dehydro" Step)

The initial and rate-limiting step is the oxidation of the dihydropyridine ring. CYP3A4 abstracts a hydrogen atom (or an electron followed by a proton) from the N-1 or C-4 position of Nifedipine.

-

Substrate: Nifedipine (1,4-dihydropyridine structure).

-

Mechanism: Two-electron oxidation.

-

Product: Dehydronifedipine (Pyridine analog).[1]

-

Key Insight: This step destroys the calcium channel blocking activity. The pyridine ring is planar, unlike the puckered dihydropyridine ring, significantly altering the molecule's binding affinity in the CYP3A4 active site for the next step.

Phase II: Hydroxylation (The "Hydroxy" Step)

Once Dehydronifedipine is formed, it remains a substrate for CYP3A4. The enzyme targets one of the methyl groups at the C-2 or C-6 position of the pyridine ring.

-

Reaction: Aliphatic hydroxylation (

). -

Product: Hydroxy-dehydronifedipine (specifically 2-hydroxymethyl-dehydronifedipine).

Phase III: Lactonization (Ring Closure)

This step is often chemically spontaneous but driven by the proximity of the newly formed hydroxyl group to the adjacent methyl ester (methoxycarbonyl) group.

-

Mechanism: Intramolecular nucleophilic attack. The hydroxyl oxygen attacks the carbonyl carbon of the adjacent ester, releasing methanol and closing the ring.

-

Final Product: Hydroxy Dehydro Nifedipine Lactone (Furo[3,4-b]pyridine derivative).[3][4][5]

Visualizing the Pathway (Graphviz)

The following diagram illustrates the sequential oxidation and cyclization process.

Figure 1: The sequential metabolic pathway of Nifedipine mediated by CYP3A4, leading to the formation of the Lactone metabolite via the Dehydronifedipine intermediate.

Experimental Protocol: Microsomal Incubation & Metabolite Profiling

To study this pathway, one must distinguish between the primary metabolite (Dehydronifedipine) and the secondary lactone. The following protocol is designed for Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4) .

A. Reagents & Preparation

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

-

Substrate Stock: Nifedipine (10 mM in Methanol). Note: Keep methanol <1% in final incubation to avoid CYP inhibition.

-

Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Diazepam or Nifedipine-d6).

B. Incubation Workflow (Step-by-Step)

-

Pre-Incubation:

-

Mix Buffer + HLM (0.5 mg/mL protein) + Nifedipine (typical range 5–50 µM).

-

Equilibrate at 37°C for 5 minutes.

-

Why? Ensures temperature stability and substrate binding equilibrium before catalysis begins.

-

-

Initiation:

-

Add NADPH Regenerating System to start the reaction.

-

Total Volume: Typically 200 µL or 500 µL.

-

-

Time Course (Linearity Check):

-

Incubate for 5, 10, 20, and 30 minutes.

-

Critical: Lactone formation shows a "lag phase" in kinetic plots because it requires the accumulation of Dehydronifedipine first.

-

-

Termination:

-

Add equal volume of Stop Solution.

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant.

-

Monitor Transitions:

-

Nifedipine: m/z 347

315 -

Dehydronifedipine: m/z 345

284 -

Hydroxy Dehydro Nifedipine Lactone: m/z 329

fragment (Note: Mass is M-18 relative to hydroxy-dehydro form due to water loss/cyclization).

-

-

C. Self-Validating Controls (Trustworthiness)

To confirm CYP3A4 specificity, run parallel incubations with:

-

Specific Inhibitor: Ketoconazole (1 µM).

-

Expected Result: >90% inhibition of both Dehydronifedipine and Lactone formation.

-

-

Specific Antibody: Anti-CYP3A4 monoclonal antibody.

-

Negative Control: HLM without NADPH (rules out non-enzymatic degradation).

Data Presentation & Interpretation

When analyzing the formation of the Lactone, the kinetic profile differs from primary metabolism.

Kinetic Parameters Table

| Parameter | Dehydronifedipine (Primary) | Hydroxy Dehydro Nifedipine Lactone (Secondary) | Interpretation |

| Formation Type | Linear (Initial Rate) | Sigmoidal / Lag Phase | Lactone requires Dehydro accumulation. |

| ~10–20 µM | Higher / Complex | The "apparent" | |

| High | Lower | Hydroxylation of the pyridine ring is generally slower than the initial aromatization. | |

| Ketoconazole Effect | Potent Inhibition ( | Potent Inhibition | Confirms CYP3A4 dominance in the entire cascade. |

Interpreting the "Lag"

In a time-course experiment, you will observe:

-

Nifedipine: Exponential decay.

-

Dehydronifedipine: Rapid linear appearance.

-

Lactone: Slow onset (lag), followed by linear increase as Dehydronifedipine concentrations reach steady state.

Technical Note: If using recombinant CYP3A4, the ratio of Lactone/Dehydro may differ from HLM due to the absence of cytosolic esterases or competing pathways, though the primary oxidative driver remains CYP3A4.

References

-

Guengerich, F. P., et al. (1986). "Oxidation of dihydropyridines by human liver cytochrome P-450IIIA4." Molecular Pharmacology.

-

FDA Guidance for Industry. (2020).[6] "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[6][7]

-

Scherling, D., et al. (1991). "Biotransformation of Nifedipine in Man." Xenobiotica. (Describes the specific lactone structure and pathway).

-

PubChem Compound Summary. (2024). "Hydroxy Dehydro Nifedipine Lactone (CID 13599652)."[3] National Library of Medicine. [3]

Sources

- 1. Analysis of nifedipine and its pyridine metabolite dehydronifedipine in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydroxy Dehydro Nifedipine Lactone | C16H12N2O6 | CID 13599652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxy Dehydro Nifedipine Lactone | 34785-00-7 [chemicalbook.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

Methodological & Application

Application Note: Hydroxy Dehydro Nifedipine Lactone in Drug Metabolism Studies

Executive Summary & Scientific Rationale

Hydroxy Dehydro Nifedipine Lactone (CAS: 34785-00-7) represents a critical terminal metabolite in the biotransformation of Nifedipine. While the primary oxidation of Nifedipine to Dehydronifedipine is the canonical marker for Cytochrome P450 3A4 (CYP3A4) activity, the subsequent formation of the lactone provides a more granular view of downstream elimination pathways and total metabolic clearance.

In drug development, this molecule is utilized primarily for:

-

Mass Balance Studies: Quantifying terminal elimination products in urine to establish total drug recovery.

-

CYP3A4 Phenotyping: Serving as a stable surrogate for the transient hydroxy-carboxylic acid intermediate (M-II).

-

Stability Profiling: Monitoring the degradation of Nifedipine under oxidative stress.

Critical Mechanism: Nifedipine undergoes aromatization (oxidation) to Dehydronifedipine, followed by hydroxylation and subsequent cyclization to form the lactone. This application note details the rigorous protocols required to generate, extract, and quantify this specific metabolite, with a heavy emphasis on controlling photolability —the Achilles' heel of dihydropyridine research.

Metabolic Pathway & Mechanism

The formation of the lactone is not a single-step process. It involves the initial CYP3A4-mediated aromatization of the dihydropyridine ring, followed by hydroxylation of the methyl group and acid-catalyzed cyclization.

Figure 1: Nifedipine Metabolic Cascade

Caption: The metabolic trajectory of Nifedipine. The transition from the intermediate hydroxy-acid to the Lactone is often driven by pH conditions during sample processing or urinary excretion.

Experimental Considerations & Constraints

Before initiating wet-lab work, three critical factors must be controlled to ensure data integrity.

| Factor | Constraint | Mitigation Strategy |

| Photolability | Nifedipine and its nitro-derivatives degrade rapidly under UV/Visible light (forming nitroso-derivatives). | Absolute Requirement: All procedures must be performed under monochromatic sodium light (yellow light) or in darkened rooms. Use amber glassware and wrap columns/tubing in aluminum foil. |

| Lactonization Equilibrium | The precursor (Hydroxy-Dehydronifedipine) exists in equilibrium with the Lactone. | Acidic pH favors lactonization. Ensure consistent pH during extraction (typically pH < 4.0) if total lactone quantification is the goal. |

| Non-Specific Binding | Lipophilic nature of dihydropyridines leads to binding on plasticware. | Use silanized glass vials where possible. Pre-saturate tips or use low-retention plastics. |

Protocol A: In Vitro Microsomal Generation

This protocol describes the generation of the metabolite using Human Liver Microsomes (HLM) to assess CYP3A4 kinetics.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (HLM) (Protein conc. 20 mg/mL)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)

-

Magnesium Chloride (3.3 mM)

-

Nifedipine Stock (10 mM in DMSO)

Workflow:

-

Pre-Incubation Mixture:

-

Prepare a master mix in amber tubes on ice.

-

Final volume: 200 µL per reaction.

-

Mix: Buffer + HLM (0.5 mg/mL final) + MgCl₂.

-

Spike Nifedipine substrate (Typical range: 1 µM – 50 µM).

-

-

Thermal Equilibration:

-

Incubate at 37°C for 5 minutes in a shaking water bath. This ensures the lipid membrane of the microsomes is fluid and enzymes are active.

-

-

Initiation:

-

Add 20 µL of NADPH regenerating system to start the reaction.

-

Control: Add buffer instead of NADPH for the negative control.

-

-

Incubation:

-

Incubate for 10–30 minutes (Linearity must be pre-determined; Nifedipine metabolism is rapid).

-

-

Termination & Lactonization:

-

Stop reaction by adding 200 µL of ice-cold Acetonitrile containing 1% Formic Acid .

-

Note: The formic acid is crucial here. It precipitates proteins AND drives the cyclization of the hydroxy-metabolite into the stable Lactone form for analysis.

-

-

Clarification:

-

Centrifuge at 4,000 × g for 15 minutes at 4°C.

-

Transfer supernatant to amber HPLC vials.

-

Protocol B: LC-MS/MS Bioanalysis[1][2]

Quantification of Hydroxy Dehydro Nifedipine Lactone requires high specificity due to the structural similarity with the parent drug and the primary metabolite (Dehydronifedipine).

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm) | Provides necessary retention for polar lactone separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation [M+H]+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 3.5 mins. | Rapid elution; Lactone typically elutes before Nifedipine. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI source desolvation. |

Mass Spectrometry Parameters (MRM)

Note: Exact voltages vary by instrument. Tune with authentic standard.

-

Ionization: ESI Positive Mode

-

Source Temp: 500°C (Stable lactone allows high heat)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nifedipine | 347.1 | 315.1 | 15 |

| Dehydronifedipine | 345.1 | 284.1 | 20 |

| Hydroxy Dehydro Nifedipine Lactone | 329.1 | 269.1 | 22 |

| Internal Standard (Nitrendipine) | 361.1 | 315.1 | 18 |

Workflow Diagram:

Caption: Analytical workflow for the isolation and detection of the Lactone metabolite.

Data Analysis & Kinetic Calculations

To determine the Intrinsic Clearance (

-

Quantification: Integrate the peak area of Hydroxy Dehydro Nifedipine Lactone. Normalize against the Internal Standard (IS).

-

Standard Curve: Calculate concentration using a calibration curve prepared with authentic Lactone standard (commercial sources typically available).

-

Velocity Calculation:

-

Michaelis-Menten Fit: Plot

vs.- : Maximum velocity of lactone formation.

- : Affinity constant (reflects CYP3A4 affinity).

Interpretation: A shift in

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Extra Peaks / Noise | Photodegradation of Nifedipine. | Immediate Check: Was the experiment done in the dark? Re-run with strict light protection (foil/amber tubes). |

| Low Lactone Yield | Incomplete cyclization. | Ensure the quenching solution contains at least 1% Formic Acid or 0.1% TFA to drive the hydroxy-acid to lactone conversion. |

| High Variability | Non-specific binding. | Switch to glass-lined plates or pre-lubricated pipette tips. |

| Retention Time Shift | Column contamination. | Nifedipine metabolites are sticky. Implement a "sawtooth" wash (95% ACN) between injections. |

References

-

Drug Metabolism and Disposition:Guengerich, F. P., et al. "Oxidation of dihydropyridines by human liver cytochrome P450 enzymes.

-

Journal of Chromatography B: Wang, X. D., et al. "Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by LC-MS/MS." (Basis for extraction protocols).[1]

-

FDA Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Regulatory context for CYP3A4 probing).[1][2][3][4]

-

PubChem Compound Summary:Hydroxy Dehydro Nifedipine Lactone (CID 13599652).

Sources

- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of pioglitazone on the pharmacokinetics of nifedipine and its main metabolite, dehydronifedipine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: In Vivo Characterization and Bioanalysis of Hydroxy Dehydro Nifedipine Lactone (HDNL)

Executive Summary & Scientific Rationale

Hydroxy Dehydro Nifedipine Lactone (HDNL) represents a specific, downstream metabolic derivative of the calcium channel blocker Nifedipine. While Nifedipine is primarily metabolized via CYP3A4-mediated oxidation to dehydronifedipine, subsequent hydrolytic and oxidative steps can yield the lactone form.

In drug development, HDNL is critical for two reasons:

-

Metabolic Biomarker: It serves as a terminal analyte to map the completeness of the oxidative metabolic cascade.

-

Impurity Qualification: As a potential degradation product or circulating metabolite, it falls under ICH Q3B and MIST (Metabolites in Safety Testing) guidelines. If HDNL accumulates disproportionately in human plasma compared to animal species, it requires independent safety characterization.

This guide outlines the in vivo strategies to isolate, quantify, and qualify HDNL using physiologically relevant animal models.

Metabolic Context and Pathway Visualization

To design an effective in vivo study, one must understand the formation kinetics. HDNL is not a primary metabolite; it is formed via a multi-step pathway involving aromatization of the dihydropyridine ring, ester hydrolysis, and intramolecular cyclization.

Figure 1: Nifedipine Metabolic Cascade to HDNL

Caption: The metabolic trajectory from Nifedipine to HDNL. The formation of the lactone ring (HDNL) is a terminal step often used to assess oxidative completeness.

Animal Model Selection Strategy

The choice of animal model depends on the specific study objective: Pharmacokinetic (PK) Mapping vs. Safety Qualification .

Table 1: Comparative Model Selection

| Model Organism | Physiological Relevance | Primary Application | Limitations |

| Rat (Sprague-Dawley) | High. Hepatic blood flow and enzyme expression are well-characterized. | PK Screening: Establishing baseline formation rates of HDNL from Nifedipine. | Rodent CYP isoforms (e.g., CYP3A1/2) differ slightly from human CYP3A4 in substrate specificity. |

| Dog (Beagle) | Moderate-High. Closer phylogenetic proximity to human metabolic profiles. | Non-Rodent Toxicity: Required for ICH S9/MIST compliance if HDNL is a major metabolite. | Nifedipine metabolism in dogs can be faster; requires frequent sampling. |

| Humanized Liver Mouse | Gold Standard. Chimeric mice with human hepatocytes (e.g., PXB-mice). | Metabolic Bridging: Verifying if HDNL formation in humans matches animal predictions. | High cost; lower throughput. Reserved for resolving interspecies discrepancies. |

Detailed Experimental Protocols

Protocol A: Pharmacokinetic Profiling (Formation Kinetics)

Objective: To determine the Area Under the Curve (AUC) of HDNL following Nifedipine administration.

1. Study Design:

-

Species: Male Sprague-Dawley Rats (n=6), cannulated (jugular vein).

-

Dose: 5 mg/kg (Oral Gavage) and 1 mg/kg (IV) to assess bioavailability impact on metabolite formation.

-

Vehicle: PEG400:Saline (60:40 v/v) – Note: Avoid light exposure; Nifedipine is highly photosensitive.

2. Sampling Schedule:

-

Collect blood (0.2 mL) into K2EDTA tubes at: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Critical Step: Process samples under yellow light (sodium vapor) to prevent photodegradation of Nifedipine into nitroso-derivatives, which could interfere with HDNL quantification.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL plasma.

-

Add 150 µL Acetonitrile containing Internal Standard (Nitrendipine or d6-Nifedipine).

-

Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

-

Inject supernatant into LC-MS/MS.

4. Data Analysis:

Calculate the Metabolite-to-Parent Ratio (MPR):

Protocol B: Impurity Qualification (Direct Toxicity Assessment)

Objective: To assess the safety of HDNL if it is found to be a major metabolite or a degradation impurity in the drug product.

1. Rationale: Per ICH Q3B(R2), if HDNL exceeds the qualification threshold (usually 0.2% in drug product or >10% of total drug-related exposure in plasma), it must be tested directly.

2. Study Design:

-

Groups:

-

Vehicle Control.

-

Low Dose (1x Human Equivalent Exposure).

-

High Dose (10x Human Equivalent Exposure).

-

-

Route: Oral Gavage (daily for 14 days).

-

Test Article: Synthesized Reference Standard of Hydroxy Dehydro Nifedipine Lactone (CAS: 34785-00-7).

3. Endpoints:

-

Clinical Observations: Daily monitoring for hypotension (exaggerated pharmacology) or sedation.

-

Clinical Pathology: Liver enzymes (ALT, AST) to detect hepatotoxicity from the pyridine ring accumulation.

-

Histopathology: Focus on liver and kidney (primary clearance organs).

Bioanalytical Method (LC-MS/MS)[1]

Reliable quantification of HDNL requires a validated method capable of separating the lactone from the acid and parent forms.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

Transitions (MRM):

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Note: The lactone is more hydrophobic than the acid metabolite; expect later elution.

-

References

-

Axios Research. (n.d.). Hydroxy Dehydro Nifedipine Lactone Reference Standard. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13599652, Hydroxy Dehydro Nifedipine Lactone. Retrieved from [Link]

-

Wang, X. D., et al. (2007).[1] Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. Retrieved from [Link]

-

Waller, D. G., et al. (1984). The Metabolism of Nifedipine During Long-Term Therapy. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxy Dehydro Nifedipine Lactone - CAS - 34785-00-7 | Axios Research [axios-research.com]

- 3. researchgate.net [researchgate.net]

- 4. The metabolism of nifedipine during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antihypertensive Drug Nifedipine Modulates the Metabolism of Chondrocytes and Human Bone Marrow-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Compound: NIFEDIPINE (CHEMBL193) - ChEMBL [ebi.ac.uk]

- 8. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxy Dehydro Nifedipine Lactone | 34785-00-7 [chemicalbook.com]

Application Note: NMR and Mass Spectrometry Characterization of Hydroxy Dehydro Nifedipine Lactone

This Application Note is designed for researchers in pharmaceutical analysis, impurity profiling, and metabolite identification. It provides a comprehensive technical guide to the structural characterization of Hydroxy Dehydro Nifedipine Lactone , a key degradation product and metabolite of the calcium channel blocker Nifedipine.

Introduction & Scientific Context

In the development and stability testing of dihydropyridine calcium channel blockers, the identification of degradation products is critical for regulatory compliance (ICH Q3A/B). Nifedipine is notoriously photosensitive and metabolically active. While its primary oxidative metabolite is Dehydronifedipine , further oxidation and cyclization processes yield secondary impurities such as Hydroxy Dehydro Nifedipine Lactone .

This molecule is chemically distinct due to the aromatization of the dihydropyridine ring (forming a pyridine core) and the subsequent formation of a lactone ring fused to the pyridine structure. This occurs via the oxidation of a methyl group to a hydroxymethyl moiety, which then cyclizes with the adjacent ester group.

Structural Significance

-

Core Transformation: The transition from a 1,4-dihydropyridine (Nifedipine) to a pyridine (Dehydro-Nifedipine) results in the loss of the NH proton and significant downfield shifts in NMR.

-

Lactone Formation: The "Lactone" designation refers to the furo[3,4-b]pyridine system.[1] This rigidifies the structure and alters the fragmentation pattern in Mass Spectrometry compared to the open-chain diesters of the parent drug.

Experimental Protocols

Protocol A: Sample Preparation & Isolation

Note: This impurity typically appears in forced degradation studies (oxidative/photolytic) or can be purchased as a reference standard (e.g., LGC Standards, TRC).

-

Standard Preparation: Dissolve 1 mg of Hydroxy Dehydro Nifedipine Lactone reference standard in 1 mL of HPLC-grade Methanol (for MS) or DMSO-d₆ (for NMR).

-

Forced Degradation Extraction (If isolating):

-

Subject Nifedipine (1 mg/mL in MeOH) to UV light (254 nm) for 4 hours or oxidative stress (3% H₂O₂, 60°C, 2 hours).

-

Evaporate solvent under nitrogen.

-

Reconstitute in Mobile Phase A/B (50:50).

-

Protocol B: LC-MS/MS Analysis

Objective: Accurate mass determination and fragmentation analysis.

-

Instrument: Q-TOF or Triple Quadrupole MS coupled with UHPLC.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (or 5 mM Ammonium Acetate for neutral pH stability).

-

B: Acetonitrile (LC-MS grade).

-

-

Gradient: 10% B to 90% B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temp: 120°C

-

Desolvation Temp: 350°C

Protocol C: NMR Spectroscopy

Objective: Structural confirmation via proton environment and carbon backbone verification.

-

Instrument: 500 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

-

Solvent: DMSO-d₆ (Preferred for solubility of nitro-aromatics) or CDCl₃.

-

Temperature: 298 K.

-

Experiments:

-

1D ¹H NMR (16 scans, 1s relaxation delay).

-

1D ¹³C NMR (Proton decoupled).

-

2D HSQC/HMBC (To correlate the lactone methylene protons to the carbonyl carbon).

-

Data Analysis & Interpretation

Mass Spectrometry Data

The mass spectrum of Hydroxy Dehydro Nifedipine Lactone is characterized by a protonated molecular ion and specific fragmentations related to the nitro group and the lactone ring.

Table 1: MS/MS Fragmentation Data (ESI+)

| Ion Identity | m/z (Theoretical) | Description of Fragment |

| [M+H]⁺ | 329.08 | Parent Molecular Ion (Protonated). |

| [M+Na]⁺ | 351.06 | Sodium adduct (Common in ESI). |

| Fragment A | ~297 | Loss of Methanol (-32 Da) from the remaining ester. |

| Fragment B | ~283 | Loss of NO₂ (-46 Da) from the nitrophenyl ring (Characteristic of nitro-aromatics). |

| Fragment C | ~253 | Combined loss of NO₂ and CO (Lactone ring opening/degradation). |

Interpretation: Unlike Nifedipine (m/z 347), the Lactone impurity appears at m/z 329, indicating a mass difference of 18 Da (loss of H₂O equivalent during cyclization) relative to the Dehydronifedipine precursor (m/z 345, if considering the open chain alcohol form) or simply a distinct oxidized skeleton.

NMR Spectral Data

The ¹H NMR spectrum is the definitive tool for distinguishing the Lactone from Dehydronifedipine. The key differentiator is the Lactone Methylene Signal .

Table 2: ¹H NMR Chemical Shift Assignments (DMSO-d₆, 500 MHz)

| Position / Moiety | Shift (δ ppm) | Multiplicity | Integration | Structural Assignment |

| Aromatic (Phenyl) | 8.10 - 7.60 | Multiplet | 4H | 2-Nitrophenyl ring protons. |

| Lactone CH₂ | 5.45 | Singlet | 2H | Diagnostic Peak. Methylene protons of the furo-pyridine ring. |

| Ester Methyl | 3.65 | Singlet | 3H | Remaining methyl ester group (-COOCH₃). |

| Pyridine Methyl | 2.65 | Singlet | 3H | Methyl group attached to the pyridine ring. |

| NH | Absent | - | - | Confirms aromatization (Loss of dihydropyridine NH). |

Key Diagnostic Logic:

-

Absence of NH: If a signal around 5.0-9.0 ppm (broad singlet) is present, the pyridine ring has not formed; the sample is likely Nifedipine.

-

The 5.45 ppm Singlet: This signal is unique to the lactone. In Dehydronifedipine, you would see two ester methyl singlets (~3.6 ppm) and two pyridine methyl singlets (~2.5 ppm). The appearance of a CH₂ signal at ~5.45 ppm confirms the cyclization of one methyl group.

Synthesis & Degradation Pathway Visualization[2]

The following diagram illustrates the formation pathway of Hydroxy Dehydro Nifedipine Lactone from the parent drug Nifedipine. This pathway highlights the oxidative aromatization followed by the intramolecular cyclization.

Figure 1: Proposed degradation pathway from Nifedipine to the Lactone impurity via Dehydronifedipine.[1][]

References

-

LGC Standards. Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) Reference Standard. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13599652: Hydroxy Dehydro Nifedipine Lactone. Retrieved from

-

Wang, X. D., et al. (2007). Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry.[3][4] Journal of Chromatography B. Retrieved from

-

Majeed, I. A., et al. (1987). Spectroscopic studies of the photodecomposition of nifedipine. Journal of Pharmaceutical Sciences.[5] (Contextual grounding for nifedipine photodegradation mechanisms).

Sources

- 1. Hydroxy Dehydro Nifedipine Lactone | C16H12N2O6 | CID 13599652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Note: Validated LC-MS/MS Assay for Hydroxy Dehydro Nifedipine Lactone in Human Plasma

This Application Note is designed for bioanalytical scientists and drug development researchers. It details the development and validation of a quantitation method for Hydroxy Dehydro Nifedipine Lactone (HDNL) , a specific oxidized metabolite and degradation product of Nifedipine.

Introduction & Scientific Rationale

Hydroxy Dehydro Nifedipine Lactone (HDNL) (CAS: 34785-00-7) represents a critical analytical target in the metabolic profiling and stability testing of Nifedipine. While Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine, further oxidation and intramolecular cyclization yield the lactone derivative.

Why this Analyte Matters

-

Metabolic Completeness: HDNL serves as a marker for advanced oxidative metabolism.

-

Stability Indication: Nifedipine derivatives are notoriously photolabile. HDNL can form via non-enzymatic photodegradation, making its quantification essential for stability-indicating assays.

-

Toxicity Potential: Pyridine analogs of dihydropyridines (like HDNL) often exhibit different toxicological profiles than the parent drug, necessitating rigorous monitoring during safety assessments.

The Core Challenge: Photostability

The central technical hurdle in this assay is the photochemical instability of the dihydropyridine core and its oxidized derivatives. This protocol incorporates a "Dark-Workflow" to prevent artifactual formation or degradation of the analyte during processing.

Chemical Identity & Mechanism[1][2]

Analyte: Hydroxy Dehydro Nifedipine Lactone Molecular Formula: C₁₆H₁₂N₂O₆ Molecular Weight: 328.28 g/mol Precursor Ion (M+H)⁺: 329.1 m/z

Pathway Visualization

The following diagram illustrates the formation of HDNL from Nifedipine, highlighting the oxidation and cyclization steps.

Caption: Proposed formation pathway of Hydroxy Dehydro Nifedipine Lactone via oxidation and subsequent lactonization.[1][2][][4][5][6]

Method Development Strategy

Instrumentation & Conditions

-

LC System: UHPLC (Agilent 1290 Infinity II or equivalent)

-

Detector: Triple Quadrupole MS (Sciex 6500+ or equivalent)

-

Ionization: Electrospray Ionization (ESI), Positive Mode. Note: Pyridine nitrogens protonate readily in acidic mobile phases.

Chromatographic Separation

A C18 column is selected to retain the moderately polar lactone while separating it from the more lipophilic parent drug (Nifedipine).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source)

-

Mobile Phase B: Acetonitrile (Sharp peaks, lower backpressure)

Mass Spectrometry Optimization

The transition from the protonated parent (329.1) usually involves the loss of the nitro-group or the ester side chain.

Table 1: Optimized MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Role |

| HDNL | 329.1 | 284.1 | 80 | 25 | Quantifier |

| HDNL | 329.1 | 252.1 | 80 | 35 | Qualifier |

| Nifedipine-d6 | 353.2 | 315.2 | 90 | 22 | Internal Std |

Note: Exact Collision Energy (CE) and Declustering Potential (DP) must be ramped and optimized on the specific instrument.

Experimental Protocol

Reagents & Standards

-

Reference Standard: Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7), >98% purity.

-

Internal Standard (IS): Nifedipine-d6 or Dehydronifedipine-d6.[5]

-

Matrix: Drug-free Human Plasma (K2EDTA).

"Dark-Workflow" Sample Preparation

Critical: All steps must be performed under yellow monochromatic light (sodium lamp) or in amber glassware wrapped in aluminum foil.

Method: Liquid-Liquid Extraction (LLE) LLE is preferred over Protein Precipitation (PPT) to minimize matrix effects and concentrate the analyte.

-

Aliquot: Transfer 200 µL of plasma into an amber 2.0 mL Eppendorf tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex gently.

-

Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) .

-

Rationale: MTBE provides excellent recovery for pyridine derivatives while leaving behind phospholipids.

-

-

Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

-

Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the supernatant (organic layer) to a fresh amber glass vial.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and transfer to LC vials.

LC Gradient Profile

Table 2: Gradient Table

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 0.40 | 90 | 10 | Initial |

| 0.50 | 0.40 | 90 | 10 | Hold |

| 3.00 | 0.40 | 10 | 90 | Linear |

| 4.00 | 0.40 | 10 | 90 | Wash |

| 4.10 | 0.40 | 90 | 10 | Re-equilibrate |

| 5.50 | 0.40 | 90 | 10 | End |

Validation Framework (FDA/EMA M10)

To ensure the assay is robust and regulatory-compliant, the following validation modules are required.

Workflow Diagram

Caption: Overview of the validation components required for a bioanalytical assay.

Critical Validation Parameters

-

Selectivity: Analyze 6 individual sources of blank plasma (including lipemic and hemolyzed) to ensure no interference at the retention time of HDNL (approx. 2.8 min) or the IS.

-

Linearity: Construct a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL . Use a weighted (

) linear regression. -

Photostability (Stress Test):

-

Control: Spiked plasma kept in dark.

-

Test: Spiked plasma exposed to ambient laboratory light for 1, 2, and 4 hours.

-

Acceptance: % Difference must be <15%. If failed, strict dark handling is mandatory.

-

-

Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat solution standards. An IS-normalized MF close to 1.0 indicates effective compensation by the IS.

Expert Insights & Troubleshooting

-

Issue: Low Sensitivity.

-

Cause: Poor ionization of the lactone ring.

-

Fix: Ensure the mobile phase pH is acidic (Formic acid). The pyridine nitrogen needs protons to ionize in ESI+.

-

-

Issue: Peak Tailing.

-

Cause: Interaction between the basic nitrogen and residual silanols on the column.

-

Fix: Use a "BEH" (Ethylene Bridged Hybrid) or "CSH" (Charged Surface Hybrid) column which is designed for basic compounds at high pH, or increase buffer strength (add 5mM Ammonium Formate).

-

-

Issue: High Background Noise.

-

Cause: Fragmentation of plasma phospholipids.

-

Fix: Monitor phospholipid transitions (m/z 184 -> 184) to ensure they elute during the high-organic wash phase (3.0 - 4.0 min) and not during the analyte window.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13599652, Hydroxy Dehydro Nifedipine Lactone. Retrieved from [Link][2][7]

-

European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 2. researchgate.net [researchgate.net]

- 4. Hydroxy Dehydro Nifedipine Lactone | C16H12N2O6 | CID 13599652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxy Dehydro Nifedipine Lactone - CAS - 34785-00-7 | Axios Research [axios-research.com]

- 6. Hydroxy Dehydro Nifedipine Lactone | 34785-00-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of Nifedipine Metabolites via UHPLC-MS/MS

Executive Summary

This application note details a validated, high-throughput screening (HTS) protocol for quantifying Dehydronifedipine (DNIF) , the primary metabolite of Nifedipine (NIF), in human plasma and microsomal incubations. As Nifedipine is a specific probe substrate for Cytochrome P450 3A4 (CYP3A4) , quantifying its metabolic conversion is the industry standard for assessing Drug-Drug Interaction (DDI) potential of New Chemical Entities (NCEs).

Key Technical Advantages:

-

Throughput: <3.0 minute runtime using UHPLC multiplexing.

-

Sensitivity: Lower Limit of Quantification (LLOQ) at 0.5 ng/mL.[1][2]

-

Robustness: Automated protein precipitation (PPT) workflow designed for 96-well plate robotics (Tecan/Hamilton).

-

Stability: Integrated light-protection protocols to mitigate Nifedipine's severe photolability.[3]

Scientific Background & Mechanism[4][5]

The Metabolic Pathway

Nifedipine is a dihydropyridine calcium channel blocker. Its pharmacokinetic profile is dictated by extensive first-pass metabolism in the liver, mediated almost exclusively by CYP3A4 .[4] The oxidation of the dihydropyridine ring yields the pyridine analog, Dehydronifedipine , which is pharmacologically inactive but serves as a critical biomarker for CYP3A4 activity.

The Photostability Challenge

Expert Insight: Nifedipine is extremely sensitive to UV and visible light (wavelengths <450 nm). Exposure converts it into a nitroso-derivative (under daylight) or a nitropyridine derivative (under UV), neither of which are the CYP3A4-specific metabolite we target.

-

Operational Requirement: All sample handling must occur under monochromatic sodium light (589 nm) or filtered "yellow light" conditions. Amber glassware is mandatory.

Visual Workflow & Pathway

The following diagram illustrates the metabolic pathway and the HTS workflow logic.

Figure 1: CYP3A4-mediated oxidation of Nifedipine and the associated HTS bioanalytical workflow.

Automated Sample Preparation Protocol

Objective: Extract Nifedipine and Dehydronifedipine from plasma or microsomal matrix while removing proteins that foul the LC column.

Reagents:

-

Precipitating Agent: Acetonitrile (ACN) containing 0.1% Formic Acid.[5]

-

Internal Standard (IS): Nifedipine-d6 (preferred) or Nitrendipine (alternative).

-

Matrix: Human Liver Microsomes (HLM) or Plasma.

Step-by-Step Automation Script:

-

Environment Setup: Ensure the liquid handler deck is shielded from standard laboratory lighting. Use amber well plates.

-

Aliquot: Transfer 50 µL of sample (plasma or microsomal incubation mixture) into a 96-well Deep Well Plate.

-

IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in 50:50 Methanol:Water).

-

Precipitation: Rapidly dispense 150 µL of ice-cold Precipitating Agent.

-

Expert Note: The ratio of 1:3 (Sample:Organic) is critical to ensure >98% protein removal without diluting the analyte below detection limits.

-

-

Mixing: Aspirate and dispense (3 cycles) or orbital shake at 1000 rpm for 2 minutes.

-

Centrifugation: Seal plate and centrifuge at 4000 × g for 10 minutes at 4°C.

-

Transfer: Automated transfer of 100 µL supernatant to a clean 96-well analysis plate. Seal with piercable mat.

UHPLC-MS/MS Methodology

This method utilizes a sub-2-micron particle column for rapid separation, essential for screening large compound libraries.

Chromatographic Conditions

-

System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

-

Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 2 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.00 | 90 | 10 | Initial |

| 0.50 | 90 | 10 | Hold |

| 1.50 | 10 | 90 | Linear |

| 2.00 | 10 | 90 | Hold |

| 2.10 | 90 | 10 | Reset |

| 3.00 | 90 | 10 | Re-equilibrate |

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Nifedipine | 347.1 | 315.1 | 24 | 18 |

| Dehydronifedipine | 345.1 | 284.1 | 28 | 22 |

| Nifedipine-d6 (IS) | 353.1 | 318.1 | 24 | 18 |

Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

-

Linearity: The method is linear from 0.5 ng/mL to 500 ng/mL for both analytes (

).[6] -

Matrix Effect: Calculate the Matrix Factor (MF).

-

Protocol: Compare peak area of analyte spiked into extracted blank matrix vs. analyte in pure solvent.

-

Acceptance: MF should be between 0.85 and 1.15.

-

-

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

-

-

Stability:

-

Benchtop: 4 hours in amber tubes (yellow light).

-

Autosampler: 24 hours at 10°C.

-

Freeze/Thaw: Stable for 3 cycles at -80°C.

-

Data Analysis & Interpretation

For CYP3A4 inhibition screening:

-

Calculate Ratio: Determine the Peak Area Ratio (Analyte/IS).

-

Quantify: Interpolate concentration using the calibration curve (

). -

Determine Metabolic Velocity (

): -

Inhibition Calculation:

Interpretation:

-

A decrease in Dehydronifedipine formation indicates the test compound is a CYP3A4 inhibitor.

-

Caution: Ensure the test compound does not quench the fluorescence if using older HPLC-UV methods; however, with MS/MS, check for ion suppression at the DNIF retention time.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Wang, X., et al. (2007). Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Bayer AG. (2015). Adalat (Nifedipine) Prescribing Information - Clinical Pharmacology. [Link]

Sources

- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wjpmr.com [wjpmr.com]

- 4. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clinichrom.com [clinichrom.com]

- 6. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]

Troubleshooting & Optimization

Technical Support Center: Hydroxy Dehydro Nifedipine Lactone Synthesis

Topic: "Challenges in Hydroxy Dehydro Nifedipine Lactone synthesis" Content type: Technical Support Center / Troubleshooting Guide

Executive Summary & Molecule Profile

Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) is a critical secondary metabolite and degradation product of Nifedipine. In drug development, it serves as a primary reference standard for stability-indicating assays. Its synthesis is chemically demanding due to the requirement of selective functionalization of a pyridine methyl group followed by intramolecular cyclization.

-

Chemical Name: Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate

-

Molecular Formula: C₁₆H₁₂N₂O₆[1]

-

Molecular Weight: 328.28 g/mol [1]

-

Core Challenge: The molecule requires the aromatization of the dihydropyridine (DHP) ring ("Dehydro") and the selective oxidation of one methyl group to a hydroxymethyl moiety, which then lactonizes with the adjacent ester.

Synthetic Pathway Visualization[3]

The following diagram outlines the standard synthetic route and the critical control points (CCPs) where failure most often occurs.

Figure 1: Step-wise synthetic pathway from Nifedipine to the Lactone target, highlighting the critical photodegradation risk.

Technical Troubleshooting Guide (Q&A)

This section addresses specific user queries regarding yield loss, impurity formation, and purification difficulties.

Module A: Pre-Synthesis & Oxidation (Nifedipine Dehydro-Nifedipine)

Q1: I am observing a reddish impurity before I even start the oxidation reaction. What is happening? Diagnosis: This is the classic "Nitroso" signature. Nifedipine is extremely photosensitive.[2] Exposure to daylight (specifically wavelengths 350–450 nm) triggers an intramolecular redox reaction where the nitro group is reduced to a nitroso group, and the DHP ring is oxidized. Corrective Action:

-

Amber Glassware: All Nifedipine handling must occur in amber glassware.

-

Lighting: Use sodium vapor lamps or yellow-filtered light in the hood.

-

Validation: Check your starting material by TLC. If the "Nitroso" spot (distinct from Dehydro-Nifedipine) is present, recrystallize the starting material before proceeding.

Q2: During the oxidation of Nifedipine to Dehydro-Nifedipine using HNO₃, my yield is low and I see multiple spots. Why? Diagnosis: Nitric acid is a potent oxidant but can cause side reactions, specifically electrophilic aromatic nitration of the phenyl ring if the temperature or concentration is too high. Protocol Adjustment:

-

Alternative Oxidant: Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in refluxing dichloromethane or toluene. These reagents effect aromatization (dehydrogenation) without nitrating the aromatic rings.

-

Temperature Control: If using HNO₃, maintain temperature strictly below 40°C and limit reaction time.

Module B: Functionalization & Lactonization (Dehydro-Nifedipine Lactone)

Q3: The bromination step (NBS) is yielding a complex mixture. How do I improve selectivity? Diagnosis: Radical bromination of the methyl group on the pyridine ring is the most challenging step. Over-bromination (dibromomethyl) or bromination of the wrong site are common. Troubleshooting Steps:

-

Stoichiometry: Use exactly 1.05 equivalents of N-Bromosuccinimide (NBS). Excess NBS leads to dibromination.

-

Initiator: Ensure fresh AIBN (Azobisisobutyronitrile) is used. Old initiator leads to sluggish reactions and thermal decomposition products.

-

Solvent: Use anhydrous Carbon Tetrachloride (

) or Acetonitrile ( -

Monitoring: Stop the reaction immediately upon consumption of the starting material (monitor by HPLC). Do not let it "cook" longer to chase the last 5%.

Q4: I formed the bromomethyl intermediate, but the lactonization step failed to yield crystals. I only see a polar smear. Diagnosis: You likely hydrolyzed the ester to the open-chain carboxylic acid (Hydroxy Dehydro Nifedipine Acid) rather than the lactone, or the lactone ring opened during workup. Corrective Action:

-

pH Control: Lactonization is favored in acidic to neutral conditions. Avoid strong bases (NaOH/KOH) during the hydrolysis of the bromide.

-

Spontaneous Cyclization: The conversion of the bromomethyl group to hydroxymethyl usually triggers spontaneous lactonization with the adjacent methyl ester (transesterification).

-

Workup: Use a biphasic system (Water/DCM). The lactone is less polar than the acid and will partition into the organic layer. If you isolate the acid (polar smear), reflux it in dry toluene with a catalytic amount of p-TsOH to force ring closure (Dean-Stark trap to remove methanol).

Module C: Purification & Analytics

Q5: How do I distinguish the Lactone from the Dehydro-Nifedipine precursor by NMR? Analysis:

-

Dehydro-Nifedipine: You will see two equivalent methyl ester singlets (approx. 3.6–3.9 ppm) and two equivalent methyl singlets on the pyridine ring (approx. 2.6 ppm).

-

Lactone (CAS 34785-00-7): Symmetry is broken.

-

Methylene Protons: Look for a singlet (or AB quartet) around 5.0–5.5 ppm, corresponding to the

of the lactone ring. -

Ester: Only one methyl ester signal will remain.

-

Methyl: Only one methyl signal on the pyridine ring will remain.

-

Standardized Experimental Protocol

Step 1: Synthesis of Dehydro-Nifedipine

-

Reagents: Nifedipine (10 g), DDQ (1.1 eq), Dichloromethane (150 mL).

-

Procedure: Reflux Nifedipine with DDQ in DCM for 4 hours. Filter off the reduced DDQ-hydroquinone precipitate. Wash filtrate with 10%

and brine. Dry over -

Target: Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate.[3][4]

Step 2: Bromination & In-Situ Lactonization

-

Reagents: Dehydro-Nifedipine (5 g), NBS (1.05 eq), AIBN (0.1 eq),

(100 mL). -

Procedure:

-

Reflux under

atmosphere. Irradiate with a tungsten lamp if initiation is slow. -

Monitor by TLC/HPLC until <5% starting material remains.

-

Filter succinimide. Evaporate solvent to yield crude bromomethyl intermediate.

-

Hydrolysis: Dissolve crude oil in Dioxane/Water (4:1). Heat to 60°C for 2 hours. The hydroxymethyl group forms and cyclizes to the lactone, releasing methanol.

-

Purification: Evaporate dioxane. Extract aqueous residue with Ethyl Acetate.[5] Recrystallize from Methanol/Ether.

-

Quantitative Data Specifications

| Parameter | Dehydro-Nifedipine | Hydroxy Dehydro Nifedipine Lactone |